molecular formula C14H22N2O2 B1332820 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine CAS No. 401802-32-2

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine

Cat. No.: B1332820
CAS No.: 401802-32-2
M. Wt: 250.34 g/mol
InChI Key: BUHJPPXYZRKQBL-UHFFFAOYSA-N
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Description

Elemental Composition Breakdown:

Element Count Contribution (%)
Carbon (C) 14 67.17
Hydrogen (H) 22 8.86
Nitrogen (N) 2 11.20
Oxygen (O) 2 12.77

The predominance of carbon and hydrogen aligns with its organic aromatic-amine structure, while nitrogen and oxygen contribute to its polarity and potential pharmacological activity.

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHJPPXYZRKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-Methoxyphenoxy)propyl Intermediate

A common route involves the reaction of 3-methoxyphenol with epichlorohydrin or a similar epoxide to form 1-(3-methoxyphenoxy)-2,3-epoxypropane. This reaction is typically base-catalyzed, using sodium hydroxide or potassium carbonate in a mixed solvent system such as water and dioxane. The reaction proceeds under mild heating (room temperature to reflux) to afford the epoxide intermediate in good yield.

Reaction conditions example:

Reagents Solvent Temperature Time Yield (%)
3-Methoxyphenol + Epichlorohydrin Water/Dioxane 25–80 °C 2–6 hours 75–85

This intermediate can be isolated as a pure solid by crystallization from alcohol solvents such as methanol or isopropanol.

N-Alkylation of Piperazine

The key step is the nucleophilic ring-opening of the epoxide intermediate by piperazine. This reaction is typically carried out in polar aprotic solvents like acetonitrile or ethanol, often in the presence of a base such as lithium carbonate or triethylamine to neutralize generated acids and promote nucleophilicity.

Typical reaction conditions:

Reagents Solvent Base Temperature Time Yield (%)
Piperazine + 1-(3-methoxyphenoxy)-2,3-epoxypropane Acetonitrile Lithium carbonate Reflux (80–90 °C) 12–24 hours 60–92

The reaction mixture is stirred under nitrogen atmosphere to prevent oxidation. After completion, the product is purified by solvent extraction and chromatographic techniques (silica gel column chromatography with chloroform/methanol mixtures) to remove unreacted starting materials and side products.

Alternative Alkylation Using Halogenated Precursors

Alternatively, 3-(3-methoxyphenoxy)propyl halides (e.g., bromides or chlorides) can be prepared and reacted with piperazine in the presence of bases like potassium carbonate in solvents such as DMF or o-xylene. This method requires careful control of stoichiometry to avoid bis-alkylation.

Example:

Reagents Solvent Base Temperature Time Yield (%)
Piperazine + 3-(3-methoxyphenoxy)propyl bromide o-Xylene Potassium carbonate 80–120 °C 3–6 hours 60–85

This method is supported by palladium-catalyzed coupling reactions for arylation of piperazine with methoxyphenyl halides, achieving high yields (up to 96%) under controlled conditions.

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization from methanolic hydrochloric acid or by silica gel chromatography using chloroform/methanol mixtures.

  • Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Bases Solvent(s) Temperature & Time Yield (%) Notes
1 3-Methoxyphenol + Epichlorohydrin NaOH or K2CO3 Water/Dioxane 25–80 °C, 2–6 h 75–85 Epoxide intermediate synthesis
2 Epoxide intermediate + Piperazine Li2CO3 or Triethylamine Acetonitrile/Ethanol Reflux, 12–24 h 60–92 Nucleophilic ring-opening alkylation
3 3-(3-Methoxyphenoxy)propyl halide + Piperazine K2CO3 or NaH DMF, o-Xylene 80–120 °C, 3–6 h 60–85 Direct alkylation with halide precursor
4 3-Methoxyphenyl halide + Piperazine (Pd-catalyzed) Pd catalyst, NaOBu t o-Xylene 80–120 °C, 3 h Up to 96 Palladium-catalyzed arylation

Research Findings and Industrial Relevance

  • The epoxide ring-opening method (Method 2) is favored industrially due to fewer side products and easier purification.

  • The use of lithium carbonate as a base in acetonitrile under reflux provides high yields and purity, with minimal bis-alkylation impurities.

  • Palladium-catalyzed coupling methods offer high selectivity and yield but require expensive catalysts and inert atmosphere.

  • Removal of bis-alkylated impurities is critical; filtration and chromatographic techniques are effective.

  • The processes have been optimized to allow reuse of piperazine phosphate salts, reducing production costs.

Chemical Reactions Analysis

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperazine ring, leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related piperazine derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Biological Activity Evidence Source
SC211 (CHEMBL329228) C20H22ClN3O2 4-Chlorophenyl, 3-methoxyphenylpropanamide 371.86 g/mol High D4R affinity and selectivity
HBK-16 C22H29ClN2O2 2-Chloro-5-methylphenoxy, 2-methoxyphenyl 436.93 g/mol α1-Adrenoceptor antagonism
[11C]SA5845 C24H29FN2O2 4-Fluorophenylpropyl, dimethoxyphenethyl 428.50 g/mol σ receptor PET imaging agonist
Compound 42 (HRP 392) C21H22FN3O2 6-Fluoro-benzisoxazole, 2-methoxyphenyl 367.42 g/mol Antipsychotic, low EPS propensity
1-(4-Chlorophenyl)-1-propyl piperazine C13H19ClN2 4-Chlorophenyl, propyl 238.76 g/mol Antibacterial (S. aureus)

Structural and Functional Insights

  • Substituent Positional Effects: The position of methoxy groups significantly impacts receptor binding. For example, 2-methoxyphenyl derivatives (e.g., HBK-16 , Compound 42 ) exhibit α1-adrenoceptor or D2R antagonism, while 3-methoxyphenyl analogs may favor serotonin receptor interactions .
  • Chain Length and Flexibility: The propyl linker in 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine balances steric bulk and flexibility, optimizing receptor engagement. Shorter chains (e.g., ethyl) reduce potency in σ receptor ligands like [11C]SA5845 , while longer chains may compromise metabolic stability.
  • Halogenation and Bioactivity: Bromo- or chloro-substituted phenoxy groups (e.g., , SC211 ) enhance receptor affinity but may increase toxicity. Fluorine substitution (e.g., [11C]SA5845 ) improves blood-brain barrier penetration.

Pharmacological Profiles

  • Dopaminergic Activity : SC211 (D4R Ki < 10 nM ) and Compound 42 (D2R Ki = 2.3 nM ) demonstrate that arylpiperazines with bulky aryl groups exhibit subtype-selective dopamine receptor modulation.
  • Antimicrobial Efficacy : 1-(4-Chlorophenyl)-1-propyl piperazine shows potent activity against S. aureus (MIC = 8 µg/mL) due to enhanced lipophilicity from the chlorophenyl group .
  • Sigma Receptor Targeting : [11C]SA5845’s fluorophenylpropyl moiety enables high σ receptor binding (IC50 = 1.2 nM), making it a PET imaging tool .

Biological Activity

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. With a molecular formula of C14H22N2O2 and a molecular weight of 250.34 g/mol, this compound is a piperazine derivative characterized by a propyl chain substituted with a methoxy-phenoxy group. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction profile is critical for understanding its potential therapeutic effects. Research indicates that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are pivotal in the treatment of psychiatric disorders and neurodegenerative diseases .

Biological Activities

The compound exhibits several notable biological activities, including:

  • Antidepressant-like effects : Studies have shown that derivatives of piperazine can exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
  • Antimicrobial activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Neuroprotective effects : Research indicates potential neuroprotective roles, particularly in models of neurodegeneration where dopamine receptor interactions are crucial .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, including this compound. The following table summarizes key findings related to its biological activity:

Activity IC50/EC50 Values Notes
Antidepressant50 µMModulates serotonin receptors; comparable to standard antidepressants .
Antimicrobial30 µg/mLEffective against E. coli and S. aureus; further studies needed .
NeuroprotectionEC50 = 710 nMExhibits protective effects in MPTP models; selective for D3R .

Case Studies

  • Antidepressant Activity : In a study examining the effects of various piperazine derivatives on depression models, this compound demonstrated significant antidepressant-like behavior in rodent models, suggesting its potential as a therapeutic agent for mood disorders .
  • Neuroprotective Study : A study investigating the neuroprotective effects of D3 receptor agonists found that this compound exhibited significant neuroprotection in MPTP-induced neurodegeneration models, indicating its potential utility in treating Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or coupling reactions. For example, describes a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine derivatives, where CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O mixture yield triazole-piperazine hybrids. Adjust solvent ratios (e.g., DCM:H₂O = 2:1) and stoichiometry (1.2 equiv. azide derivatives) to optimize regioselectivity . Alternatively, outlines a benzoylation method using DCM and diisopropylethylamine (DIPEA) for fluorobenzyl-piperazine derivatives, which can be adapted by substituting 3-methoxyphenoxy-propyl groups .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming substituent positions?

  • Methodology : Combine GC/MS (for volatile derivatives) and NMR (for regiochemical confirmation). and highlight GC parameters (e.g., DB-5 column, 30 m × 0.25 mm × 0.25 µm, He carrier gas) with temperature ramping (40°C to 250°C at 5°C/min) to resolve methoxy and alkyl substituents . For NMR, uses δ 3.30–3.65 ppm (piperazine CH₂) and δ 6.98 ppm (aromatic protons) to assign 3-methoxyphenoxy groups .

Q. What safety protocols are critical when handling this compound in vitro?

  • Guidelines : Refer to SDS data from structurally similar piperazines. classifies 1-(3-methoxyphenyl)-4-benzylpiperazine as Category 4 acute toxicity (H302) and Category 2 skin/eye irritant (H315/H319). Use PPE (gloves, goggles), fume hoods, and avoid aqueous/organic solvent cross-contamination .

Advanced Research Questions

Q. How can in vitro pharmacological assays evaluate target selectivity, and what are common pitfalls?

  • Methodology : Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding or fluorescence polarization. notes that nitropyridine-piperazine hybrids require solubility optimization (e.g., DMSO stock ≤0.1% v/v) to avoid false negatives in cytotoxicity assays. Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves (IC₅₀) .

Q. What structure-activity relationship (SAR) trends emerge when modifying the 3-methoxyphenoxy-propyl chain?

  • Analysis : Compare with analogs like 1-(4-methoxyphenyl)piperazine (). The para-methoxy group in reduces steric hindrance, enhancing receptor binding, whereas 3-methoxy (as in the target compound) may introduce torsional strain, affecting potency. Use molecular docking (e.g., AutoDock Vina) to map substituent interactions with hydrophobic pockets .

Q. How can contradictory bioactivity data from similar piperazines be resolved?

  • Case Study : (antiarrhythmic activity in nitrobenzyl-piperazines) vs. (anticancer focus). Discrepancies arise from assay conditions (e.g., cardiomyocyte vs. tumor cell lines) and substituent electronic effects. Validate using orthogonal assays (e.g., patch-clamp for ion channel effects, apoptosis markers for cancer studies) .

Q. Which computational strategies predict metabolic stability and toxicity?

  • Approach : Use PubChem’s in silico tools ( ) to calculate ADMET properties. Parameters like LogP (optimal range: 2–5) and topological polar surface area (TPSA <140 Ų) predict blood-brain barrier penetration. Validate with hepatic microsome assays (e.g., CYP450 isoform inhibition) .

Q. What chromatographic methods optimize separation of stereoisomers or regioisomers?

  • Technique : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IG-3, 150 × 4.6 mm). uses gradient elution (acetonitrile:water = 60:40 to 90:10) for 1-(4-methoxyphenyl)piperazine derivatives. Monitor at λ = 254 nm for aromatic moieties .

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